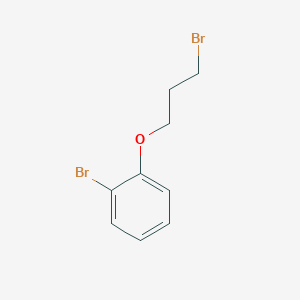

1-Bromo-2-(3-bromopropoxy)benzene

Description

Significance of Brominated Scaffolds in Synthetic Organic Transformations

Among halogenated compounds, brominated scaffolds are of particular importance in synthetic organic chemistry. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making it more reactive and thus an excellent functional group for a variety of transformations. Bromine atoms are effective leaving groups in nucleophilic substitution reactions and are ideal participants in a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Notably, aryl bromides are key substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These transformations are cornerstones of modern organic synthesis, allowing for the modular and efficient construction of complex molecular architectures from simpler precursors. The presence of a bromine atom on an aromatic ring provides a reactive handle that can be selectively targeted to build molecular complexity. sigmaaldrich.com

Research Context of Aryl Alkyl Ethers with Multiple Halogenation

Aryl alkyl ethers that feature multiple halogen atoms, such as 1-Bromo-2-(3-bromopropoxy)benzene, present an even greater level of synthetic utility. The presence of two or more halogen atoms at different positions—for instance, one on the aromatic ring and another on an alkyl side chain—allows for differential reactivity. The aryl C-Br bond and the alkyl C-Br bond have distinct chemical properties and can be addressed with different sets of reagents and reaction conditions. This enables chemists to perform sequential, site-selective modifications, adding to the molecule's complexity in a controlled manner.

This differential reactivity is a powerful tool in multistep synthesis, where protecting groups might otherwise be required. For example, the alkyl bromide can participate in nucleophilic substitution reactions (like Williamson ether synthesis) without affecting the aryl bromide, which typically requires a metal catalyst to react. nih.gov Conversely, the aryl bromide can undergo cross-coupling while the alkyl bromide remains intact, ready for a subsequent transformation. This inherent orthogonality makes multiply halogenated ethers highly valuable synthons.

Overview of Research Trajectories for this compound

The compound this compound, with its specific arrangement of an aryl bromide and an alkyl bromide, is primarily investigated as a precursor for the synthesis of heterocyclic ring systems. Its structure is ideally suited for intramolecular cyclization reactions to form seven-membered rings, which are core structures in various biologically active molecules. nih.gov

A significant research trajectory for this compound is its use in the synthesis of the dibenzo[b,f]oxepine scaffold. mdpi.commdpi.com This tricyclic system is found in a number of natural products and medicinally important compounds known for their antidepressant, antipsychotic, and anti-inflammatory properties. mdpi.comresearchgate.net The synthesis strategy typically involves an intramolecular reaction that forms an ether bond, connecting the two aromatic rings. In the context of this compound, a common conceptual pathway involves an initial reaction to couple another aromatic group to the aryl bromide (e.g., via Suzuki coupling), followed by an intramolecular cyclization where the oxygen atom displaces the bromide on the propoxy chain to form the seven-membered oxepine ring. Alternatively, intramolecular Ullmann-type coupling reactions can be envisioned to form the diaryl ether linkage necessary for the dibenzo[b,f]oxepine core. nih.gov The bifunctional nature of this compound makes it a strategic starting material for accessing this valuable chemical scaffold.

Chemical and Physical Properties

Below are the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₁₀Br₂O |

| Molecular Weight | 293.98 g/mol |

| CAS Number | 37136-84-8 sigmaaldrich.comsinfoobiotech.com |

| Appearance | Not specified (typically a liquid or low-melting solid) |

| Boiling Point | Data not widely available |

| Melting Point | Data not widely available |

| Density | Data not widely available |

Synthesis and Reactivity

The standard synthesis of this compound would proceed via a Williamson ether synthesis. This involves the reaction of 2-bromophenol (B46759) with 1,3-dibromopropane (B121459) in the presence of a base.

Reaction Scheme:

Reactants: 2-Bromophenol, 1,3-Dibromopropane

Reagents: A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the phenol (B47542). plos.org

Solvent: A polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) is typically used. plos.org

The phenoxide ion generated from 2-bromophenol acts as a nucleophile, attacking one of the carbon atoms of 1,3-dibromopropane and displacing a bromide ion to form the desired ether linkage.

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-2-(3-bromopropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREHAMWVAOBJBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80318998 | |

| Record name | 1-bromo-2-(3-bromopropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80318998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37136-84-8 | |

| Record name | 37136-84-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-2-(3-bromopropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80318998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Bromo 2 3 Bromopropoxy Benzene

Strategies for Aryl Bromination in Alkoxybenzene Systems

The introduction of a bromine atom onto the benzene (B151609) ring of an alkoxybenzene system is a critical step in the synthesis of the target molecule. Achieving high regioselectivity is paramount to avoid the formation of unwanted isomers.

Regioselective Electrophilic Aromatic Bromination Approaches

Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides. nih.gov The alkoxy group in an alkoxybenzene is an activating, ortho-, para-directing group. However, the inherent reactivity of the aromatic ring and the nature of the brominating agent can influence the regioselectivity of the reaction. nsf.govnih.govrsc.org

Several strategies have been developed to enhance para-selectivity in the bromination of activated aromatic compounds. nih.gov For instance, the use of N-bromosuccinimide (NBS) in acetonitrile (B52724) has been shown to be highly para-selective for the bromination of arenes. nih.gov If the para-position is blocked, bromination occurs at the ortho-position. nih.gov Another approach involves the use of tetraalkylammonium tribromides, which are known to be highly para-selective for the bromination of phenols. nih.gov Zeolites and LDH-CO32−-Br3− have also been employed to induce high para-selectivity in electrophilic bromination reactions. nih.gov

The choice of brominating agent and reaction conditions significantly impacts the outcome. While molecular bromine (Br2) can be used, often in the presence of a Lewis acid catalyst like FeBr3, other reagents offer milder conditions and improved selectivity. youtube.comchemistrystudent.com For example, bromoisobutyrate in the presence of dimethyl sulfoxide (B87167) (DMSO) has been used for the direct bromination of various phenyl ethers. researchgate.net

It is important to consider that the structure of the substituent on the benzene ring affects not only the rate of bromination but also the regioselectivity. nsf.govnih.gov Both steric and electronic effects play a role in determining the final product distribution. nsf.govnih.gov

Catalytic Systems for Controlled Bromination on the Benzene Ring

Catalytic systems offer a means to control the bromination of the benzene ring, often leading to higher selectivity and milder reaction conditions. Iodine, for instance, can act as a catalyst in the bromination of benzene by generating a more potent electrophile, the bromonium ion (Br+). vaia.com This catalysis accelerates the reaction rate. vaia.com

Transition metal catalysts have also been explored. Zirconium halides, for example, can catalyze the bromination of polyphenylene ethers, allowing for the substitution of multiple bromine atoms onto the benzene rings. google.com The reaction rate can be further enhanced by the addition of iron as a promoter. google.com

Copper-catalyzed reactions have also been investigated for the synthesis of ortho-brominated diaryl ethers using symmetrical iodonium (B1229267) salts. aua.grumich.edu These methods provide an efficient route to densely functionalized diaryl ethers. aua.grumich.edu

Ethereal Linkage Formation and Alkyl Bromination Strategies

The formation of the ether linkage and the subsequent bromination of the alkyl chain are key steps in the synthesis of 1-Bromo-2-(3-bromopropoxy)benzene.

Phenol (B47542) Alkylation with Dihaloalkanes

The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.com This SN2 reaction involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com In the context of synthesizing the target molecule, this would involve the alkylation of a substituted phenol with a dihaloalkane, such as 1,3-dibromopropane (B121459). organic-synthesis.comed.govchegg.com The reaction is typically carried out in the presence of a base, such as potassium carbonate or cesium carbonate, to deprotonate the phenol. organic-synthesis.com Primary alkyl halides generally give the best results in Williamson ether synthesis due to minimal steric hindrance. vaia.com

Microwave-assisted Williamson ether synthesis has been shown to be an effective method, for example, in the reaction of 4-bromophenol (B116583) with various alkyl halides. edubirdie.com

Controlled Bromination of Propyl Ethers

The selective bromination of the propyl ether side chain presents a synthetic challenge. Radical bromination conditions, often initiated by light or a radical initiator, can be employed. N-Bromosuccinimide (NBS) is a common reagent for the allylic and benzylic bromination of hydrocarbons and can also be used for the bromination of the alpha-position of ethers under radical conditions. Visible-light-driven methods for C(sp³)–H bromination have also been developed, offering high site selectivity. researchgate.net

Alternatively, a two-step process can be envisioned where a propenyl ether is first formed, followed by the addition of HBr across the double bond. The regioselectivity of this addition would be crucial. For instance, the addition of HBr to 1-phenylpropene yields (1-bromopropyl)benzene. pressbooks.pub

Multi-Component and Tandem Reaction Sequences in Synthesis

The development of multi-component and tandem reactions is a significant goal in modern organic synthesis as it allows for the construction of complex molecules in a more efficient and atom-economical manner. While specific multi-component reactions for the direct synthesis of this compound are not explicitly detailed in the provided search results, the principles of tandem reactions can be applied.

The following table summarizes the key reactions involved in the synthesis of this compound:

Elucidation of Reaction Mechanisms and Reactivity Profiles

Electrophilic Aromatic Substitution Mechanisms on the Brominated Alkoxybenzene Core

The benzene (B151609) ring of 1-Bromo-2-(3-bromopropoxy)benzene is adorned with two substituents, a bromine atom and a 3-bromopropoxy group, which collectively influence its susceptibility and orientation towards incoming electrophiles.

Influence of Bromine and Alkoxy Substituents on Aromatic Reactivity

The reactivity of the benzene ring towards electrophilic attack is modulated by the interplay of inductive and resonance effects of the attached bromo and alkoxy groups. wikipedia.orgmasterorganicchemistry.com The alkoxy group (–OR) is a potent activating group and an ortho, para-director. wikipedia.orgmdpi.com This is attributed to the donation of a lone pair of electrons from the oxygen atom into the aromatic π-system through resonance (+M effect), which increases the electron density of the ring, particularly at the ortho and para positions. wikipedia.orglibretexts.org This resonance effect outweighs its electron-withdrawing inductive effect (-I effect) caused by the electronegativity of the oxygen atom. mdpi.com

In this compound, these effects are combined. The powerful activating and ortho, para-directing influence of the alkoxy group dominates, making the ring more reactive than bromobenzene (B47551) but less reactive than anisole (B1667542). The primary sites for electrophilic attack will be the positions ortho and para to the strongly activating alkoxy group.

| Substituent | Effect on Reactivity | Directing Influence | Dominant Electronic Effect |

|---|---|---|---|

| -OR (Alkoxy) | Activating | Ortho, Para | Resonance (+M) |

| -Br (Bromo) | Deactivating | Ortho, Para | Inductive (-I) |

Mechanistic Pathways of Aromatic Halogenation, including Benzenonium Intermediate Formation

Further halogenation of the aromatic ring of this compound proceeds via the classical electrophilic aromatic substitution mechanism. This process is typically facilitated by a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) when using bromine (Br₂). libretexts.orgnih.govacs.org The reaction mechanism can be delineated in two principal steps:

Formation of a potent electrophile and its attack on the aromatic ring: The Lewis acid catalyst polarizes the halogen molecule, creating a more potent electrophile which is then attacked by the electron-rich aromatic ring. libretexts.orgmdma.ch This attack disrupts the aromaticity of the ring and leads to the formation of a resonance-stabilized carbocation known as a benzenonium ion or sigma complex. masterorganicchemistry.comnih.govmdma.chacs.org The positive charge in this intermediate is delocalized over the carbon atoms of the ring, particularly at the ortho and para positions relative to the point of attack. masterorganicchemistry.com

Deprotonation to restore aromaticity: In the final step, a weak base, such as the FeBr₄⁻ anion formed in the initial step, abstracts a proton from the carbon atom bearing the new halogen substituent. masterorganicchemistry.commdma.ch This restores the stable aromatic π-system and yields the di-halogenated product along with regenerating the catalyst. acs.org

Given the directing effects of the existing substituents, the incoming bromine electrophile will predominantly add to the positions activated by the alkoxy group, namely the C4 and C6 positions.

Nucleophilic Substitution Reactions at the Bromopropyl Moiety

The 3-bromopropoxy side chain features a primary alkyl halide, a reactive site for nucleophilic substitution reactions.

SN1 and SN2 Pathways in Halogenated Propoxy Chains

The substitution of the bromine atom on the propyl chain can theoretically proceed via two different mechanisms: SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular). orgoreview.com

The SN2 mechanism is a single-step process where the nucleophile attacks the carbon atom at the same time as the leaving group (bromide) departs. ucalgary.ca The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. This pathway is strongly favored for primary alkyl halides due to the low steric hindrance around the electrophilic carbon, allowing for the requisite backside attack of the nucleophile. orgoreview.comucalgary.ca

The SN1 mechanism , in contrast, is a two-step process involving the initial formation of a carbocation intermediate, which is then attacked by the nucleophile. orgoreview.com This pathway is favored for tertiary alkyl halides due to the stability of the resulting tertiary carbocation. For the primary bromide in the 3-bromopropoxy chain of the title compound, the formation of a primary carbocation is highly energetically unfavorable, making the SN1 pathway highly unlikely under typical nucleophilic substitution conditions.

Therefore, nucleophilic substitution reactions on the 3-bromopropoxy moiety of this compound will overwhelmingly proceed via an SN2 mechanism .

| Characteristic | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Substrate Preference | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) |

| Mechanism | Two-step (Carbocation intermediate) | One-step (Concerted) |

| Likelihood for 3-Bromopropoxy Chain | Very Low | Very High |

Intramolecular Cyclization Pathways via Nucleophilic Displacement

A significant reaction pathway for this compound is intramolecular cyclization. This occurs when the oxygen atom of the alkoxy group acts as an internal nucleophile, attacking the electrophilic carbon atom at the end of the propyl chain and displacing the bromide leaving group. This process, an intramolecular variant of the Williamson ether synthesis, results in the formation of a cyclic ether. lumenlearning.com

The reaction proceeds via an intramolecular SN2 mechanism. The proximity of the nucleophilic oxygen and the electrophilic carbon-bromine bond facilitates this ring-closing reaction. The formation of a six-membered ring, in this case, a chromane (B1220400) derivative, is generally a thermodynamically and kinetically favorable process. lumenlearning.com The rate of such intramolecular reactions is influenced by the chain length, with five- and six-membered rings typically forming the fastest. lumenlearning.com

Oxidative and Reductive Transformations

The presence of both an aromatic ring with a bromo substituent and an alkyl ether chain with a bromo substituent allows for various oxidative and reductive transformations.

Oxidative Transformations: While the aromatic ring itself is relatively resistant to oxidation, the ether linkage can be susceptible to oxidative cleavage under certain conditions. For instance, treatment with aqueous bromine can lead to the oxidation of ethers. In the case of this compound, oxidation could potentially occur at the carbon atom alpha to the ether oxygen, leading to the cleavage of the ether bond. Additionally, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to oxidize alkyl side chains on a benzene ring, provided there is a benzylic hydrogen. mdma.chacs.org However, in this molecule, there is no classical alkyl side chain directly attached to the ring.

Reductive Transformations: The bromo substituents on both the aromatic ring and the alkyl chain can be removed through reduction. Catalytic hydrogenation, typically using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source, is an effective method for the reductive dehalogenation of aryl bromides. This method is often chemoselective, allowing for the removal of the aryl bromide while potentially leaving other functional groups intact. Various other reducing systems, including the use of mild hydride sources like sodium borohydride (B1222165) in the presence of a suitable catalyst, can also achieve the debromination of aromatic rings. acs.org Similarly, the alkyl bromide can be reduced to the corresponding alkane.

Cross-Coupling and Catalytic Functionalization Reactions

The presence of two distinct C-Br bonds allows for selective functionalization using a variety of metal-catalyzed cross-coupling reactions. The higher reactivity of the sp² C-Br bond compared to the sp³ C-Br bond in palladium-catalyzed reactions is a cornerstone of this selectivity.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and they exhibit high chemoselectivity. For substrates like this compound, the reaction overwhelmingly occurs at the more reactive aryl bromide position. nih.gov

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov The catalytic cycle involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl C-Br bond of this compound to form a Pd(II) complex. This step is generally faster for aryl halides than for alkyl halides. jsynthchem.com

Transmetalation: The organic group from the boronic acid is transferred to the palladium center from a boronate species, which is formed by the reaction of the boronic acid with the base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org The mechanism is similar to the Suzuki coupling but involves a distinct transmetalation step. The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex. In cases of di-substituted halides, the reaction preferentially occurs at the site with the more reactive halide. libretexts.org For this compound, this would be the aryl bromide.

Negishi Coupling: This reaction couples an organohalide with an organozinc reagent. wikipedia.orgrsc.org It is catalyzed by either palladium or nickel complexes. The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation from the organozinc species, and reductive elimination. wikipedia.org The Negishi coupling is known for its high functional group tolerance and its ability to couple sp³, sp², and sp carbon atoms. wikipedia.org When multiple halide sites are present, selectivity is often achieved, with the catalyst system selectively activating the C(sp²)-Br bond over the C(sp³)-Br bond. nih.govnih.gov

Table 2: Chemoselectivity in Palladium-Catalyzed Cross-Coupling

| Reaction | Coupling Partner | Key Features | Expected Site of Reaction on this compound |

| Suzuki-Miyaura | Organoboron Reagent | Requires base; tolerant of many functional groups. nih.gov | Aryl C-Br |

| Sonogashira | Terminal Alkyne | Typically uses a Cu(I) co-catalyst. wikipedia.orgyoutube.com | Aryl C-Br |

| Negishi | Organozinc Reagent | High reactivity and functional group tolerance. wikipedia.org | Aryl C-Br |

Borylation reactions introduce a boronic ester group (e.g., -B(pin), where pin = pinacolato) into a molecule, creating a versatile intermediate for subsequent Suzuki-Miyaura couplings. Both the aryl and alkyl bromide positions of this compound can potentially undergo borylation, depending on the chosen catalytic system.

Borylation of Aryl Bromides: Cobalt-catalyzed methods have been developed for the efficient borylation of aryl chlorides and bromides using bis(pinacolato)diboron (B136004) (B₂pin₂). acs.org These reactions can show excellent chemoselectivity for the borylation of a bromide over a chloride. Transition-metal-free methods, using a silylborane and an alkoxide base, are also effective for a wide range of aryl halides. rsc.org

Borylation of Alkyl Bromides: Palladium-catalyzed methods exist for the selective borylation of primary alkyl bromides, which react with complete selectivity in the presence of secondary bromides. nih.gov Iron-catalyzed borylation is also effective for primary and secondary alkyl bromides. acs.org Additionally, metal-free radical borylation of alkyl iodides has been demonstrated, which could potentially be applied to alkyl bromides. nih.gov

Given these methodologies, it is possible to selectively target either the aryl or the alkyl C-Br bond of this compound for borylation by carefully selecting the catalyst (e.g., cobalt for aryl, palladium for primary alkyl) and reaction conditions. acs.orgnih.govacs.org

First-row transition metals like ruthenium and cobalt offer more sustainable and cost-effective alternatives to palladium for catalytic reductions.

Ruthenium Catalysis: Ruthenium(II) complexes have been shown to efficiently catalyze the transfer hydro-dehalogenation of aromatic halides using 2-propanol as a benign hydride source. organic-chemistry.orgacs.org These reactions proceed without the need for additional ligands and are applicable to a variety of aromatic halides. Ruthenium catalysts have also been employed for the meta-C-H alkylation of aromatic carboxylic acids with alkyl halides, proceeding through a single-electron reduction of the halide. nih.govnih.gov

Cobalt Catalysis: Cobalt catalysts are effective for the reduction and functionalization of aryl halides. For instance, the electrochemical conversion of aryl halides to arylzinc compounds can be achieved via cobalt catalysis, involving a Co(I)/Co(II) redox cycle. nih.gov Visible-light-promoted cobalt-catalyzed aminocarbonylation of aryl halides also proceeds through the formation of a cobaltate anion catalyst. rsc.org Furthermore, Co(I) complexes, often stabilized by phosphine (B1218219) ligands, can catalyze the amination of aryl halides. rsc.org These methods provide pathways for the selective reduction or functionalization of the aryl bromide moiety in this compound.

1,3,2-Diazaphospholene (DAP) hydrides are powerful main-group catalysts capable of mediating reductive radical cyclizations of organohalides. nih.govnih.gov This transformation is particularly relevant to this compound, as it can facilitate an intramolecular cyclization to form a dihydrobenzofuran skeleton.

The catalytic cycle, which can be significantly accelerated by visible light, is proposed as follows: nih.govd-nb.info

Catalyst Activation: A diazaphospholene pre-catalyst is reduced by a borane (B79455) source, such as pinacolborane (HBpin), to generate the active diazaphospholene hydride (DAP-H).

Radical Initiation: The DAP-H catalyst initiates a radical chain process via bromine atom abstraction from the aryl bromide moiety of the substrate. This step is favored at the aryl position to generate a relatively stable aryl radical.

Cyclization: The newly formed aryl radical undergoes an intramolecular 5-exo-trig addition across the double bond of an appropriately positioned tether (if present) or, in the case of this compound which lacks an internal olefin, would react differently. However, in related substrates where an olefin is present in the side chain, this cyclization forms a new carbon-carbon bond and generates an alkyl radical.

Propagation: The resulting alkyl radical is then quenched by another molecule of DAP-H, which donates a hydrogen atom to form the final cyclized product and regenerate the DAP radical, thus propagating the chain.

Catalyst Regeneration: The DAP-bromide (DAP-Br) species formed during initiation is converted back to the active DAP-H catalyst by a σ-bond metathesis reaction with HBpin, a process assisted by a base such as 1,8-Diazabicycloundec-7-ene (DBU). d-nb.info

For a substrate like this compound, which contains both an aryl and an alkyl bromide, this catalytic system could potentially lead to cyclization via initial abstraction of the aryl bromine, followed by an intramolecular substitution reaction, although the specific pathway would depend on the exact reaction conditions and the absence of an olefinic acceptor. The literature primarily focuses on cyclization onto olefins. nih.govd-nb.info

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a definitive structural assignment of 1-Bromo-2-(3-bromopropoxy)benzene can be achieved.

Proton NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The aromatic protons, influenced by the electron-withdrawing bromine atom and the electron-donating alkoxy group, typically appear as a complex multiplet in the downfield region of the spectrum. The aliphatic protons of the propoxy chain exhibit characteristic splitting patterns. The two methylene (B1212753) groups adjacent to the oxygen and bromine atoms are shifted downfield due to the electronegativity of these heteroatoms, appearing as triplets. The central methylene group of the propoxy chain appears as a quintet, resulting from coupling to the two adjacent methylene groups.

Table 1: Proton (¹H) NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.58 - 7.52 | Multiplet | 1H | Aromatic CH |

| 7.30 - 7.24 | Multiplet | 1H | Aromatic CH |

| 6.95 - 6.85 | Multiplet | 2H | Aromatic CH |

| 4.19 | Triplet | 2H | O-CH₂ |

| 3.69 | Triplet | 2H | CH₂-Br |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The aromatic carbons show a range of chemical shifts influenced by their position relative to the bromo and alkoxy substituents. The carbon atom directly bonded to the bromine atom on the aromatic ring is typically shifted downfield. Similarly, the carbons of the propoxy chain are readily assigned based on their chemical environment. sigmaaldrich.com

Table 2: Carbon-13 (¹³C) NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 155.0 | Ar-C-O |

| 133.7 | Ar-CH |

| 128.6 | Ar-CH |

| 122.2 | Ar-CH |

| 114.2 | Ar-C-Br |

| 112.5 | Ar-CH |

| 67.9 | O-CH₂ |

| 32.1 | CH₂-Br |

Note: The assignments are based on typical chemical shift ranges and may require further 2D NMR experiments for unambiguous confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy Techniques

Fourier-Transform Infrared (FTIR) spectroscopy is a modern IR technique that offers high resolution and sensitivity. The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. These include the C-O stretching of the ether linkage, the C-Br stretching of the alkyl and aryl bromides, the C-H stretching of the aromatic and aliphatic moieties, and the C=C stretching of the benzene (B151609) ring.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the analysis of solid and liquid samples with minimal preparation. The ATR-IR spectrum of this compound provides similar information to the traditional transmission FTIR spectrum, highlighting the key vibrational modes of the molecule.

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | Aliphatic |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | C-O Stretch | Aryl-Alkyl Ether |

| 650 - 550 | C-Br Stretch | Alkyl Bromide |

Note: The exact positions and intensities of the absorption bands can be influenced by the physical state of the sample and the specific spectroscopic conditions.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

The mass spectrum of this compound will exhibit a characteristic molecular ion peak (M+). Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 natural abundance, the molecular ion peak will appear as a cluster of peaks (M+, [M+2]+, [M+4]+) with a distinctive intensity ratio. youtube.com The fragmentation of the molecular ion can lead to the formation of various daughter ions. Common fragmentation pathways include the cleavage of the C-Br bond, the ether linkage, and the loss of the propoxy side chain, providing further evidence for the proposed structure. For instance, a prominent peak corresponding to the bromophenoxy cation can often be observed.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Relative Intensity Pattern | Possible Fragment Ion |

|---|---|---|

| 292/294/296 | ~1:2:1 | [M]+ (Molecular Ion) |

| 213/215 | ~1:1 | [M - Br]+ |

| 171/173 | ~1:1 | [M - C₃H₆Br]+ (Bromophenoxy cation) |

| 121 | - | [C₃H₆Br]+ |

Note: The predicted fragmentation pattern is based on general principles of mass spectrometry. Actual spectra may show additional or different fragments depending on the ionization method and energy.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam interacting with the crystal lattice, researchers can elucidate detailed three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions.

While specific single-crystal XRD data for this compound is not prevalent in published literature, analysis of structurally similar compounds, such as 1,4-dibromo-2,5-bis(3-phenylpropoxy)benzene, provides significant insight into the expected solid-state characteristics. mdpi.com For such molecules, XRD studies confirm the molecular conformation and reveal the nature of the crystal packing. mdpi.com Key interactions that would be anticipated for this compound include C–H···Br hydrogen bonds, bromine-bromine (Br···Br) contacts, and potential arene-arene π-stacking. mdpi.com

Powder X-ray Diffraction (PXRD) is also a crucial tool used to confirm that the structure determined from a single crystal is representative of the bulk crystalline material. mdpi.com

Table 1: Potential Intermolecular Interactions in Solid-State this compound Determinable by XRD

| Interaction Type | Description | Relevant Analog |

| C–H···Br Hydrogen Bonds | Weak hydrogen bonds where a C-H group acts as the donor and a bromine atom as the acceptor, influencing crystal packing. | 1,4-dibromo-2,5-bis(3-phenylpropoxy)benzene mdpi.com |

| Br···Br Interactions | Short-contact interactions between bromine atoms of adjacent molecules, contributing to the stability of the crystal lattice. | 1,4-dibromo-2,5-bis(3-phenylpropoxy)benzene mdpi.com |

| Arene–Arene π-Stacking | Face-to-face stacking of the benzene rings, which can be offset, contributing to the overall packing arrangement. | 1,4-dibromo-2,5-bis(3-phenylpropoxy)benzene mdpi.com |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for separating the target compound from unreacted starting materials, byproducts, or other impurities, as well as for quantifying its purity. The choice of method depends on the compound's volatility, thermal stability, and polarity.

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. A sample is vaporized and transported through a capillary column by an inert carrier gas. Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and the stationary phase lining the column. For definitive identification, GC is frequently coupled with a Mass Spectrometer (GC-MS).

Specific GC methods for this compound are not detailed in available literature, but methods for analogous compounds are informative. The related compound, (3-Bromopropoxy)benzene (B1583762), has been analyzed by GC-MS. nih.govnist.gov The resulting mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint for identification. nist.gov GC is also a standard method for purity assessment; for instance, the related compound (3-Bromopropyl)benzene is often specified with a purity of ≥97.5% as determined by GC. avantorsciences.com

Table 2: GC-MS Fragmentation Data for the Analogous Compound (3-Bromopropoxy)benzene

| Data Source | Library | Total Peaks | m/z Top Peak | m/z 2nd Highest Peak |

| NIST Mass Spectrometry Data Center | Main library | 82 | 94 | 41 |

Data obtained from PubChem for the analogous compound CID 68522. nih.gov

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. Separation occurs as a liquid mobile phase carries the sample through a column packed with a solid stationary phase.

A reverse-phase (RP) HPLC method has been developed for the closely related compound (3-Bromopropoxy)benzene, which is directly applicable for the analysis of this compound. sielc.com This method utilizes a C18 or a specialized low-silanol activity reverse-phase column (Newcrom R1) and a mobile phase consisting of an organic solvent (acetonitrile), water, and an acid modifier. sielc.com Such a method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com For applications requiring mass spectrometry detection (LC-MS), the typical phosphoric acid modifier is substituted with a volatile alternative like formic acid. sielc.com

Table 3: Exemplary HPLC Method Parameters for Analysis of Bromopropoxybenzene Derivatives

| Parameter | Condition | Rationale / Note |

| Column | Newcrom R1 or Newcrom C18 | Reverse-phase columns suitable for separating moderately non-polar compounds. sielc.com |

| Mobile Phase | Acetonitrile (B52724) (MeCN) / Water / Phosphoric Acid | A standard reverse-phase gradient or isocratic system. sielc.com |

| Modifier for MS | Formic Acid | Replaces phosphoric acid to ensure compatibility with Mass Spectrometry detection. sielc.com |

| Application | Purity assessment, preparative separation, pharmacokinetics. sielc.com |

To achieve faster and more efficient separations, advanced chromatographic techniques like UPLC and SFC are employed.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with much smaller particles (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and dramatically reduced analysis times. The HPLC methods described for bromopropoxybenzene derivatives are directly transferable to UPLC systems, often by simply using a column with smaller particles (e.g., 3 µm) to achieve faster runs. sielc.comsielc.com

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. shimadzu.com SFC combines some of the best features of both gas and liquid chromatography. The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for very fast separations and high efficiency. shimadzu.com SFC is considered a normal-phase chromatographic technique and offers excellent capabilities for separating isomers. shimadzu.com Given that this compound is soluble in organic solvents, SFC represents a highly suitable and environmentally friendly alternative to normal-phase HPLC for its analysis and purification. shimadzu.commdpi.com

Table 4: Comparison of Chromatographic Techniques

| Technique | Typical Mobile Phase | Key Advantages | Applicability to this compound |

| HPLC | Acetonitrile / Water | Robust, versatile, widely available for purity and preparative work. sielc.com | Highly applicable for purity assessment and isolation. sielc.com |

| UPLC | Acetonitrile / Water | Faster analysis, higher resolution, increased sensitivity compared to HPLC. sielc.com | Ideal for high-throughput analysis and impurity profiling. sielc.com |

| SFC | Supercritical CO2 with co-solvents (e.g., Methanol) | Very fast, "green" (less organic solvent waste), excellent for isomer separation. shimadzu.com | Suitable for fast, efficient separation and chiral analysis if applicable. |

Computational and Theoretical Investigations of 1 Bromo 2 3 Bromopropoxy Benzene

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can elucidate the geometric and electronic features of 1-Bromo-2-(3-bromopropoxy)benzene, providing insights into its stability and reactivity.

Following geometric optimization, vibrational analysis can be performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in an infrared (IR) and Raman spectrum. Each vibrational mode involves specific stretching, bending, or twisting motions of the atoms. The theoretical spectrum is crucial for interpreting experimental spectra and confirming the molecule's structure. For example, characteristic vibrational frequencies for C-Br stretching, C-O-C ether linkages, and aromatic C-H bonds would be identified for this compound. researchgate.netuwosh.edu

Table 1: Conceptual DFT Parameters for Geometric Optimization and Vibrational Analysis

| Parameter | Description | Relevance to this compound |

| Optimized Bond Lengths | The equilibrium distance between two bonded atoms (e.g., C-C, C-H, C-O, C-Br). | Defines the precise molecular structure and can influence reactivity. |

| Optimized Bond Angles | The angle formed between three connected atoms (e.g., C-O-C, C-C-Br). | Determines the overall shape and steric hindrance of the molecule. |

| Dihedral Angles | The rotational angle between the planes of two sets of three atoms. | Describes the conformation of the flexible propoxy chain. |

| Vibrational Frequencies | Frequencies at which the molecule absorbs infrared radiation, causing bonds to vibrate. | Allows for the theoretical prediction of the IR and Raman spectra, aiding in structural confirmation. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. researchgate.netwuxiapptec.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. wuxiapptec.com For this compound, the HOMO is likely to be localized on the electron-rich benzene (B151609) ring and the oxygen atom, while the LUMO may be distributed across the carbon-bromine bonds. The energy gap would provide insight into its susceptibility to nucleophilic or electrophilic attack. While specific calculated values for this compound are not available, studies on related benzene derivatives show how substituent groups modulate the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity. researchgate.netunl.edu

Table 2: Frontier Molecular Orbitals and Their Significance

| Orbital/Parameter | Description | Predicted Role in this compound |

| HOMO | Highest Occupied Molecular Orbital; the orbital from which the molecule is most likely to donate electrons. youtube.com | Likely involved in electrophilic substitution reactions on the aromatic ring. |

| LUMO | Lowest Unoccupied Molecular Orbital; the orbital to which the molecule is most likely to accept electrons. youtube.com | A potential site for nucleophilic attack, possibly leading to the displacement of a bromide ion. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap implies higher reactivity. wuxiapptec.com |

Molecular Dynamics Simulations for Conformational Analysis

The propoxy chain in this compound provides significant conformational flexibility. Molecular Dynamics (MD) simulations can be employed to explore the different spatial arrangements (conformers) this molecule can adopt over time. MD simulations model the atomic motions of a molecule by solving Newton's equations of motion, providing a dynamic picture of its behavior. This method allows for the exploration of the potential energy surface and the identification of low-energy, stable conformers and the energy barriers between them. Such an analysis is critical for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules or biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Brominated Ethers

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their physicochemical properties or biological activity. nih.govresearchgate.net For brominated ethers, QSAR studies have been successfully used to predict properties like n-octanol/air partition coefficients, vapor pressures, and toxicity. nih.govcadaster.eu

In a QSAR study involving compounds structurally related to this compound, various molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., LogP) properties. nih.gov By building a mathematical model that links these descriptors to an observed activity for a set of similar molecules, the activity of a new or untested compound like this compound could be predicted. This approach is particularly valuable for assessing potential environmental fate or toxicity without the need for extensive experimental testing. cadaster.eu

Molecular Docking Studies in the Context of Derivatization

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. openaccesspub.org In the context of drug discovery and development, docking is often used to predict the binding of a small molecule (ligand) to the active site of a protein or DNA. ajpp.in

For this compound, while it may not be a therapeutic agent itself, it serves as a scaffold or intermediate for synthesizing various derivatives. Molecular docking could be instrumental in designing these derivatives to have specific biological activities. plos.orgnih.gov For instance, if the goal is to design an enzyme inhibitor, derivatives of this compound could be docked into the enzyme's active site. The docking results, typically a scoring function that estimates binding affinity, would help prioritize which derivatives to synthesize and test experimentally. nih.gov This rational design approach can significantly accelerate the discovery of new biologically active compounds by focusing on those with the highest predicted potency and specificity. plos.org

Applications of 1 Bromo 2 3 Bromopropoxy Benzene in Organic Synthesis and Materials Science Research

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

The bifunctional nature of 1-Bromo-2-(3-bromopropoxy)benzene makes it a highly versatile intermediate in multistep organic synthesis. The molecule possesses two bromine atoms in chemically distinct environments: one attached to the aromatic ring (an aryl bromide) and the other at the terminus of an alkyl ether chain (an alkyl bromide). This difference in reactivity allows for chemoselective reactions, where one bromine atom can be reacted while the other remains intact for subsequent transformations.

For instance, the alkyl bromide is susceptible to nucleophilic substitution reactions (Sₙ2), while the aryl bromide is more suited for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This orthogonality enables the sequential introduction of different functional groups. A synthetic chemist could first displace the alkyl bromide with a nucleophile (e.g., an azide, cyanide, or thiol) and then use the aryl bromide to form a new carbon-carbon or carbon-heteroatom bond. This stepwise functionalization is a cornerstone of building complex molecular architectures from simpler precursors. sigmaaldrich.comsigmaaldrich.com

Precursor in the Development of Bioactive Compounds and Pharmacologically Relevant Scaffolds

The structural framework of this compound is a valuable starting point for the synthesis of potentially bioactive compounds. The 1,2-disubstituted (ortho) aromatic pattern linked to a flexible three-carbon chain is a common motif in many pharmacologically active molecules. The ability to selectively functionalize both the aromatic ring and the alkyl chain allows for the creation of diverse molecular libraries for drug discovery screening.

For example, the ether linkage and the aromatic ring can be found in various drug classes. The propoxy chain can be used to link the aromatic core to other pharmacophores or to modulate the compound's solubility and pharmacokinetic properties. The aryl bromide can serve as a handle to introduce complex substituents via cross-coupling, a widely used strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a lead compound. The alkyl bromide can be converted into amines, amides, or other functional groups known to interact with biological targets. sigmaaldrich.comachemblock.com

Utilization in the Preparation of Polysubstituted Aromatic Systems

The synthesis of polysubstituted aromatic compounds requires careful strategic planning, particularly concerning the directing effects of existing substituents on the ring. fiveable.meopenstax.org In this compound, the benzene (B151609) ring is substituted with a bromine atom and a 3-bromopropoxy group. Both are ortho, para-directing groups for electrophilic aromatic substitution. However, the alkoxy group is generally considered a more powerful activating group than the halogen.

This hierarchy in directing effects can be exploited to introduce a third substituent onto the aromatic ring with a degree of regioselectivity. youtube.com For instance, nitration or Friedel-Crafts acylation would be expected to occur primarily at the positions ortho and para to the activating alkoxy group. libretexts.org This allows for the synthesis of tri-substituted benzene derivatives in a controlled manner, which are important building blocks for agrochemicals, pharmaceuticals, and dyes. libretexts.orgpressbooks.pub

Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

| -Br | Deactivating | Ortho, Para |

| -O(CH₂)₃Br | Activating | Ortho, Para |

Building Block for Advanced Materials (e.g., Polymers, Resins, Organic Semiconductors, Liquid Crystals)

The presence of two bromine atoms makes this compound a candidate as a monomer or cross-linking agent in the synthesis of advanced materials. sigmaaldrich.com In polymer chemistry, di-halogenated monomers are frequently used in polycondensation and cross-coupling polymerization reactions. For example, the aryl bromide can participate in Suzuki or Stille coupling reactions to form conjugated polymers, which are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The alkyl bromide provides an additional site for polymerization or modification. It could be used to create graft polymers by initiating polymerization from the side chain, or it could be functionalized after the main polymer backbone is formed to tune the material's properties. The rigid aromatic core combined with the flexible ether chain could also be a component in the design of liquid crystals or specialized resins where precise molecular architecture is key to the material's function. sigmaaldrich.com

Applications in Fundamental Chemical Education and Research Methodologies

In an educational setting, this compound serves as an excellent case study for teaching advanced concepts in organic synthesis. Its structure challenges students to think about chemoselectivity and the strategic planning of multi-step syntheses. openstax.org A laboratory experiment could involve the selective reaction of one of the bromine atoms, followed by spectroscopic analysis (e.g., NMR, IR) to confirm the outcome. This provides hands-on experience with the different reactivity of alkyl versus aryl halides.

Furthermore, planning a synthesis for a complex target molecule starting from this compound is a valuable exercise in retrosynthetic analysis. openstax.org Students must consider the order of reactions, the directing effects of the substituents, and the choice of reagents to achieve the desired transformation, thereby reinforcing their understanding of fundamental organic chemistry principles. pressbooks.pub

Environmental Behavior and Degradation Pathways of Brominated Aromatic Ethers: Research Perspectives

Environmental Persistence and Transformation ResearchThe environmental persistence of a chemical is determined by its resistance to various degradation processes. Without specific studies on 1-Bromo-2-(3-bromopropoxy)benzene, its persistence and the nature of its transformation products in the environment remain unknown. Research on other brominated aromatic compounds suggests that persistence can be significant and that transformation can lead to the formation of other potentially hazardous substances.

Due to the absence of specific data for this compound, no data tables or detailed research findings for this compound can be provided.

Remediation Strategies and Degradation Enhancement Methodologies

The remediation of sites contaminated with brominated aromatic ethers is a significant environmental challenge due to their persistence, potential for bioaccumulation, and toxicological concerns. Research has explored various physical, chemical, and biological methods to remove or degrade these pollutants from soil, sediment, and water.

Bioremediation Approaches

Bioremediation utilizes microorganisms to break down hazardous substances into less toxic or non-toxic compounds. For brominated aromatic ethers, this often involves microbial consortia capable of reductive debromination, a key initial step in their degradation.

Microbial Consortia and Key Microorganisms: Studies have shown that microbial consortia, often found in contaminated sediments and sludge, can be more effective than single strains in degrading complex mixtures of BFRs. mdpi.commdpi.comnih.gov These consortia can exhibit syntrophic relationships, where the metabolic products of one microorganism serve as substrates for another, leading to more complete degradation. mdpi.com For instance, consortia containing Dehalococcoides species have demonstrated the ability to reductively debrominate PBDEs. nih.govrsc.org Other identified potent degraders include strains of Rhodococcus jostii and Burkholderia xenovorans, which have shown capabilities in degrading a range of PBDE congeners. nih.gov The success of these microbial approaches often depends on the presence of suitable electron donors and the level of bromination of the target compound. nih.govrsc.org

Enhancement of Bioremediation: The efficiency of bioremediation can be enhanced by several strategies. Bioaugmentation, the introduction of specific microorganisms with known degradative capabilities to a contaminated site, is one such approach. Biostimulation, which involves the addition of nutrients or electron donors to stimulate the activity of indigenous microbial populations, is another common strategy. For example, the addition of a carbon source has been shown to be mandatory to initiate the degradation of certain brominated flame retardants by a four-strain consortium. mdpi.com

Table 1: Examples of Microbial Degradation of Brominated Aromatic Ethers

| Microorganism/Consortium | Target Compound(s) | Key Findings | Reference(s) |

| Rhodococcus jostii RHA1 | Mono- to penta-BDEs | Capable of degrading a range of lower-brominated PBDEs. | nih.gov |

| Burkholderia xenovorans LB400 | Mono- to hexa-BDEs | Degraded a wider range of PBDEs compared to RHA1, including a hexa-BDE. | nih.gov |

| Dehalococcoides-containing enrichment culture | Tetra-BDE 47, Hepta-BDE 183 | Complete debromination of tetra-BDE 47 and extensive debromination of hepta-BDE 183. | nih.govrsc.org |

| Four-strain microbial consortium | Tribromo-neopentyl alcohol (TBNPA), Dibromo neopentyl glycol (DBNPG) | Degradation was dependent on the presence of all four strains and a carbon amendment, suggesting a syntrophic relationship. | mdpi.com |

Physicochemical Remediation Methods

In addition to biological approaches, several physicochemical methods have been investigated for the remediation of brominated aromatic ethers.

Photocatalytic Degradation: This advanced oxidation process involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO2) or novel materials like Fe3O4-g-C3N4 and m-BiVO4/BiOBr/Pd, which upon irradiation with light, generate highly reactive species that can degrade organic pollutants. nih.govnsf.gov Studies have shown that photocatalysis can effectively achieve reductive debromination of PBDEs, often in a stepwise manner, leading to less toxic, lower-brominated congeners and potentially complete mineralization. nih.govnsf.gov The efficiency of photocatalytic degradation can be influenced by factors such as the type of photocatalyst, the solvent system, and pH. hep.com.cn

Nanoremediation: The use of nanoscale materials, particularly zero-valent iron (nZVI) nanoparticles, has shown promise for the in-situ remediation of various contaminants, including BFRs. These nanoparticles have a large surface area and high reactivity, enabling them to act as strong reducing agents for the debromination of compounds like PBDEs. The application of bimetallic nanoparticles, such as Ni/Fe, has also been shown to enhance the degradation efficiency of some BFRs in soil. nih.gov

Table 2: Research Findings on Physicochemical Degradation of Brominated Aromatic Ethers

| Remediation Technology | Target Compound(s) | Key Research Findings | Reference(s) |

| Photocatalysis with Fe3O4-g-C3N4 | Decabromodiphenyl ether (BDE-209) | Enhanced photoreductive degradation under visible light, with a degradation rate 6.7 times higher than pure g-C3N4. The photocatalyst showed good stability and could be magnetically recovered. | rsc.orgnih.gov |

| Photocatalysis with m-BiVO4/BiOBr/Pd | Tetrabromodiphenyl ether (BDE-47) | Rapid and complete degradation to diphenyl ether under visible light, demonstrating significantly higher efficiency than comparable systems. | nsf.gov |

| Nanoremediation with Ni/Fe bimetallic particles | Decabromodiphenyl ether (BDE-209) | Achieved 72% degradation efficiency in soil, with efficiency increasing with the concentration of nanoparticles. | nih.gov |

Challenges and Future Research Directions

Despite the promising research into these remediation strategies, several challenges remain. The degradation of highly brominated ethers is often slower and may lead to the formation of more toxic, lower-brominated intermediates. nih.govrsc.org The effectiveness of these technologies can also be highly dependent on site-specific conditions, such as soil type, pH, and the presence of co-contaminants. mdpi.com

Future research should focus on:

Investigating the specific degradation pathways and microbial players involved in the breakdown of a wider range of brominated aromatic ethers, including "this compound".

Developing and optimizing combined remediation approaches, such as coupling physicochemical treatment with bioremediation, to achieve more complete and efficient removal of these persistent pollutants.

Conducting more field-scale studies to validate the effectiveness and economic feasibility of these technologies under real-world conditions. epa.govepa.gov

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Transformations

The presence of both an aryl bromide and an alkyl bromide moiety in 1-Bromo-2-(3-bromopropoxy)benzene offers a rich platform for investigating selective catalytic transformations. Future research is poised to explore novel palladium-catalyzed and other transition-metal-catalyzed reactions that can differentiate between the C(sp²)-Br and C(sp³)-Br bonds.

One promising area is the development of highly selective cross-coupling reactions. While palladium-catalyzed Suzuki and Sonogashira couplings are well-established for aryl bromides, the selective coupling at the C(sp²)-Br bond of dihalogenated compounds is a subject of ongoing research. nih.gov For instance, employing specific palladium catalysts and phosphine (B1218219) ligands could enable the selective arylation at the benzene (B151609) ring, leaving the bromopropyl group intact for subsequent modifications. nih.gov Future studies could focus on optimizing reaction conditions—such as the choice of catalyst, ligand, base, and solvent—to achieve high chemoselectivity. This would allow for a stepwise functionalization of the molecule, creating a diverse library of derivatives.

Furthermore, the exploration of dual-coupling reactions in a one-pot synthesis represents a significant opportunity. This could involve the sequential or simultaneous coupling of two different aryl or alkyl groups to both the aromatic and aliphatic bromine sites, potentially utilizing different catalytic systems that exhibit orthogonal reactivity.

Advanced Applications in Medicinal Chemistry via Derivatization

Derivatives of this compound hold potential for applications in medicinal chemistry. The core structure can serve as a scaffold for the synthesis of more complex molecules with potential biological activity. The ether linkage and the aromatic ring are common features in many pharmaceutical compounds.

Future research could focus on synthesizing a variety of derivatives through nucleophilic substitution at the alkyl bromide and cross-coupling reactions at the aryl bromide. For example, the reaction of the bromopropyl chain with various amines, thiols, or alcohols could lead to a range of compounds with different physicochemical properties. These derivatives could then be screened for their potential as enzyme inhibitors, receptor agonists or antagonists, or antimicrobial agents. The benzene derivative structure is a key component in a wide array of pharmaceuticals. ontosight.ai

Moreover, the derivatized compounds could be designed as probes to study biological processes. The introduction of fluorescent tags or biotin (B1667282) labels via the reactive bromine handles would enable the tracking and identification of their cellular targets. The synthesis of Schiff base derivatives, known for their broad range of biological activities including antifungal and anticancer properties, could also be an interesting avenue for exploration. mdpi.com

Development of Sustainable Synthetic Routes

The development of environmentally benign synthetic methods for this compound and its derivatives is a critical area for future research. Traditional bromination methods often involve the use of hazardous reagents and produce significant waste.

Future investigations could focus on developing "green" bromination techniques. This might include the use of solid-supported brominating agents, enzymatic bromination, or the use of less hazardous solvents like water. An eco-friendly process for the synthesis of bromobenzene (B47551) has been described that utilizes a water-soluble brominating reagent and avoids the use of hazardous liquid bromine. google.comgoogle.com Similar methodologies could potentially be adapted for the synthesis of this compound.

Furthermore, research into catalytic, solvent-free, or microwave-assisted synthesis could lead to more efficient and sustainable routes. The goal would be to reduce reaction times, minimize energy consumption, and decrease the generation of hazardous byproducts, aligning with the principles of green chemistry.

In-depth Mechanistic Studies of Complex Reactions

The dual reactivity of this compound makes it an excellent model system for in-depth mechanistic studies of complex organic reactions. Understanding the factors that govern the selective activation of either the C(sp²)-Br or C(sp³)-Br bond is of fundamental importance.

Kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates would provide crucial experimental evidence to support the proposed mechanisms. A deeper understanding of these reaction mechanisms would not only advance fundamental knowledge but also enable the rational design of more efficient and selective catalysts for a wide range of organic transformations.

Environmental Remediation Innovation

The study of brominated aromatic compounds is also relevant to the field of environmental remediation, as some of these compounds can be persistent organic pollutants. While this compound itself is not a known major pollutant, research into its degradation pathways could provide valuable insights into the bioremediation and chemical remediation of more hazardous brominated compounds.

Future research could investigate the microbial degradation of this compound. This would involve isolating and characterizing microorganisms capable of cleaving the ether bond or carrying out dehalogenation reactions. Understanding the enzymatic machinery involved in these processes could lead to the development of novel bioremediation strategies.

Additionally, advanced oxidation processes, such as photocatalysis or Fenton-like reactions, could be explored for the chemical degradation of this compound. While this compound has low water solubility, which may limit the mobility of it in the environment, studying its behavior under various remediation conditions could contribute to the broader knowledge base for tackling pollution from brominated organic compounds. fishersci.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-bromo-2-(3-bromopropoxy)benzene?

- Methodology : The compound is synthesized via nucleophilic substitution using 1-bromopropane and a bromophenol derivative. A typical procedure involves reacting 2-bromophenol with 1-bromo-3-chloropropane (or similar alkylating agents) in the presence of a strong base like sodium hydride (NaH) in dimethylformamide (DMF) at room temperature for 3 hours . Purification is achieved via column chromatography or recrystallization.

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the bromopropoxy group. Reaction progress can be monitored using thin-layer chromatography (TLC).

Q. What solvents and bases are optimal for introducing the 3-bromopropoxy group onto the benzene ring?

- Methodology : Polar aprotic solvents (e.g., DMF, THF) paired with strong bases (NaH, K₂CO₃) are ideal for alkoxylation reactions. For example, NaH in DMF facilitates deprotonation of the phenolic oxygen, enabling efficient nucleophilic attack on 1-bromo-3-chloropropane .

- Data Insight : Yields >75% are reported under these conditions. Side products like elimination (e.g., propene derivatives) may form if excess base is used.

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in the synthesis of bromoalkoxybenzene derivatives?

- Mechanistic Analysis : Steric and electronic factors dictate regioselectivity. For this compound, the ortho-bromo group directs the alkoxy group to the adjacent position via electron-withdrawing effects. Anionic conditions (e.g., Grignard reagents) may favor alternative pathways, as seen in studies of related bromoarenes .

- Contradiction Resolution : Divergent reactivity under Lewis acid vs. anionic conditions (e.g., Bu₃SnH-mediated vs. Grignard reactions) highlights the need for controlled stoichiometry and temperature .

Q. What advanced analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the bromopropoxy chain (δ ~3.5–4.5 ppm for -OCH₂- and δ ~1.8–2.2 ppm for -CH₂Br) .

- X-ray Crystallography : Resolves bond angles and spatial arrangement, as demonstrated in studies of analogous bromoarenes (e.g., 1-bromo-2-(phenylselenyl)benzene, P2₁/c space group, β = 99.27°) .

- GC-MS : Identifies volatile byproducts (e.g., elimination products like allyl ethers) .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Approach : Density functional theory (DFT) calculations assess the activation energy for Suzuki-Miyaura coupling. The ortho-bromo group may hinder palladium coordination, requiring bulky ligands (e.g., SPhos) to enhance reactivity .

- Experimental Validation : Compare predicted reaction barriers with empirical yields using arylboronic acids and Pd(PPh₃)₄ catalysts.

Data Contradiction and Optimization

Q. Why do elimination reactions dominate over substitution in certain syntheses of bromoalkoxybenzenes?

- Root Cause : High temperatures (>60°C) or strong bases (e.g., t-BuOK) favor β-hydride elimination, producing allyl ethers. For example, reactions with NaH in DMF at RT minimize this pathway .

- Resolution : Use milder bases (Cs₂CO₃) and lower temperatures. Additives like tetrabutylammonium iodide (TBAI) can stabilize transition states for substitution .

Q. How to address inconsistencies in reported melting points or spectral data for this compound?

- Troubleshooting :

- Purification : Recrystallize from ethanol/water to remove impurities.

- Isotopic Peaks : In mass spectra, the Br² isotope pattern (1:1 ratio for two bromine atoms) confirms molecular integrity .

- Comparative Analysis : Cross-reference with high-purity standards from PubChem or ACS publications, avoiding unreliable vendors .

Applications in Scientific Research

Q. What role does this compound play in synthesizing bioactive molecules?

- Case Study : It serves as a precursor for antiproliferative agents. For example, derivatives of bromoalkoxybenzenes inhibit topoisomerase II, with IC₅₀ values <10 µM in cancer cell lines .

- Synthetic Pathway : Functionalize the bromopropoxy chain via nucleophilic substitution (e.g., with amines or thiols) to generate pharmacophores .

Q. Can this compound act as a monomer in polymer chemistry?

- Methodology : The dual bromine sites enable step-growth polymerization. For instance, Ullmann coupling with diols produces polyethers with tunable thermal stability (Tg ~120–150°C) .

- Characterization : Gel permeation chromatography (GPC) and differential scanning calorimetry (DSC) assess molecular weight distribution and thermal properties.

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 219–220°C (decomposes) | |

| Density | 1.31 g/cm³ | |

| NMR (¹³C, DMSO-d6) | δ 114.2 (C-Br), 69.5 (OCH₂) | |

| Crystal System (X-ray) | Monoclinic, P2₁/c |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.